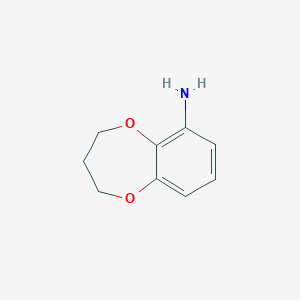
3,4-Dihydro-2h-1,5-benzodioxepin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2h-1,5-benzodioxepin-6-amine is a heterocyclic organic compound that features a benzodioxepin ring system with an amine group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2h-1,5-benzodioxepin-6-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives or 2-hydroxy-1-naphthaldehyde . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and crystallization to obtain the compound in a pure form. Recrystallization using solvents such as methanol is often employed to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2h-1,5-benzodioxepin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxepin derivatives .
Applications De Recherche Scientifique
3,4-Dihydro-2h-1,5-benzodioxepin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical entities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural properties.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2h-1,5-benzodioxepin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with enzymes like DNA gyrase and sterol-14-alpha-demethylase, affecting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine: This compound has a similar benzodioxepin ring system but with a methylamine group instead of an amine group.
3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: This compound features a carboxylic acid group at the sixth position instead of an amine group.
Uniqueness
3,4-Dihydro-2h-1,5-benzodioxepin-6-amine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
115464-86-3 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3,4-dihydro-2H-1,5-benzodioxepin-6-amine |
InChI |
InChI=1S/C9H11NO2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4H,2,5-6,10H2 |
Clé InChI |
XLAHVEFEPBILOX-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC(=C2OC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


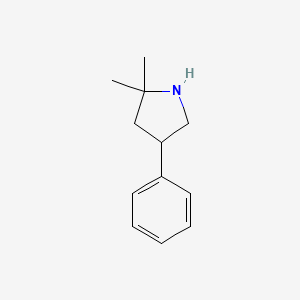

![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13196640.png)
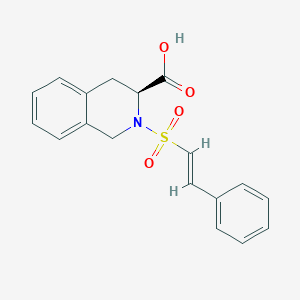
![N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13196650.png)
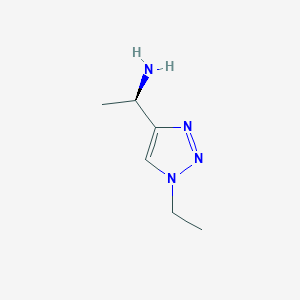
![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)
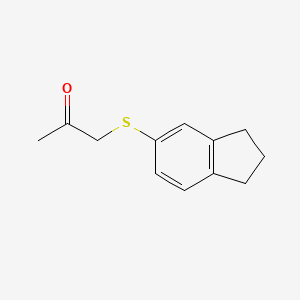
![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)
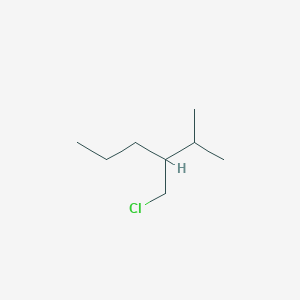
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13196696.png)

![Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13196715.png)

